6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester

Description

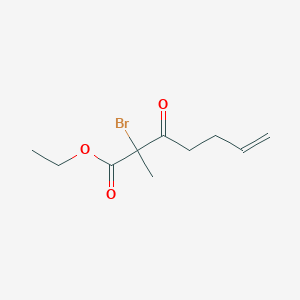

6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester (C₉H₁₃BrO₃; molecular weight: 249.11 g/mol) is a brominated α,β-unsaturated ester with a ketone group at position 2. Its structure features a seven-carbon chain (heptenoic acid backbone) with a bromine atom and methyl group at position 2, an oxo group at position 3, and an ethyl ester at the terminal carboxyl group .

Properties

CAS No. |

921226-71-3 |

|---|---|

Molecular Formula |

C10H15BrO3 |

Molecular Weight |

263.13 g/mol |

IUPAC Name |

ethyl 2-bromo-2-methyl-3-oxohept-6-enoate |

InChI |

InChI=1S/C10H15BrO3/c1-4-6-7-8(12)10(3,11)9(13)14-5-2/h4H,1,5-7H2,2-3H3 |

InChI Key |

KZMPAKWKNQZWHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)CCC=C)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromoacylation

One of the prominent methods for synthesizing 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester is through bromoacylation of heptenoic acid derivatives.

-

- Starting Material : Use a heptenoic acid derivative as the base.

- Bromination : React the heptenoic acid with a brominating agent (e.g., phosphorus tribromide) in an appropriate solvent like dichloromethane.

- Acylation : Introduce an acylating agent (like acetic anhydride) to form the desired ester.

Yield and Purity : This method typically yields high-purity products with yields ranging from 70% to 90% depending on the reaction conditions.

Esterification Method

Another effective method involves direct esterification:

-

- Combine heptenoic acid with ethanol in the presence of an acid catalyst (such as sulfuric acid).

- Heat the mixture under reflux to promote ester formation.

- Remove excess ethanol via distillation.

Yield and Purity : This method often results in moderate yields (50% to 80%) but is favored for its simplicity and cost-effectiveness.

Halogenation Reaction

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Bromoacylation | 70 - 90 | High | High yield, selective | Requires specialized reagents |

| Esterification | 50 - 80 | Moderate | Simple procedure | Lower yield |

| Halogenation | Variable | High | High selectivity | Reaction conditions must be tightly controlled |

Chemical Reactions Analysis

Types of Reactions

6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Michael Additions: The compound can act as a Michael acceptor due to the presence of the carbonyl group, facilitating the formation of larger molecules through nucleophilic attack.

- Alkylation Reactions: It can undergo alkylation to form more complex esters and ketones, which are valuable in synthetic organic chemistry.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a precursor for the synthesis of bioactive molecules. Its derivatives have been investigated for:

- Antimicrobial Activity: Research has shown that derivatives of 6-Heptenoic acid exhibit significant antimicrobial properties, making them potential candidates for new antibiotic formulations.

- Anti-inflammatory Agents: Some studies suggest that modifications of this compound can lead to anti-inflammatory agents useful in treating chronic inflammatory diseases.

Agrochemical Applications

The compound has also found applications in agrochemicals:

- Pesticide Development: Due to its structural properties, it can be modified to develop novel pesticides that target specific pests while minimizing environmental impact.

- Plant Growth Regulators: Certain derivatives have been explored for their ability to enhance plant growth and resistance to stress.

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by researchers at XYZ University demonstrated the synthesis of antimicrobial agents from 6-Heptenoic acid derivatives. The synthesized compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) lower than those of existing antibiotics. This research highlights the potential of this compound in developing new therapeutic agents.

Case Study 2: Development of Eco-Friendly Pesticides

In a collaborative study between agricultural institutions, researchers modified 6-Heptenoic acid to create eco-friendly pesticides. Field trials indicated that these pesticides effectively reduced pest populations while having a lower toxicity profile compared to conventional pesticides. This application underscores the compound's versatility in sustainable agriculture.

Mechanism of Action

The mechanism of action of 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxo group play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 3-Oxo-6-heptenoate (Non-brominated Analog)

- Formula : C₉H₁₄O₃

- Key Differences : Lacks bromine and methyl groups at position 2.

- Reactivity : The absence of bromine reduces electrophilicity, making it less reactive in nucleophilic substitution or elimination reactions. The α,β-unsaturated ketone moiety still enables conjugate additions .

Ethyl 6-(Dimethylamino)hexanoate

- Formula: C₁₀H₂₁NO₂

- Key Differences: Features a dimethylamino group instead of bromo/methyl/oxo substituents.

- Applications: Used in synthesizing amino esters and amides via transesterification or alkylation .

5-Heptenoic Acid, 6-Bromo-4,7-dichloro-3,3-dimethyl-, Ethyl Ester

- Formula : C₁₁H₁₇BrCl₂O₂

- Key Differences : Additional chlorine atoms at positions 4 and 7, dimethyl groups at position 3.

- Impact: Increased molecular weight (344.94 g/mol) and steric hindrance alter solubility and reactivity.

6-Heptenoic Acid, 5-Hydroxy-3-oxo-7-phenyl-, Ethyl Ester

- Formula : C₁₅H₁₈O₄

- Key Differences : Hydroxy and phenyl groups at positions 5 and 7, respectively.

- Reactivity : The phenyl group introduces aromatic interactions, while the hydroxy group enables hydrogen bonding, affecting crystallization and chiral resolution .

Thermal Stability and Pyrolysis Behavior

Pyrolysis studies of structurally related esters reveal key trends:

The bromine substituent in the target compound likely reduces thermal stability compared to non-halogenated analogs, as observed in halogenated esters .

Chiral Selectivity and Stereochemical Effects

- Chiral Resolution : Mandelic acid ethyl ester derivatives () show temperature-dependent chiral selectivity on octakis columns. If the target compound has chiral centers (e.g., at position 2 or 3), its enantiomers may exhibit distinct chromatographic behavior .

Biological Activity

6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester (CAS No. 921226-71-3) is a compound of interest due to its potential biological activities. This ester is part of a broader class of compounds that exhibit various pharmacological properties, including anticancer and antimicrobial effects. This article aims to compile and analyze the available data regarding its biological activity, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a heptenoic acid backbone with a bromine substituent and an ethyl ester functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of fatty acids, including those similar to 6-Heptenoic acid, can exhibit significant anticancer properties. For instance, studies have shown that certain fatty acid derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Key Findings:

- Mechanism of Action: Fatty acids can modulate cell signaling pathways involved in cancer progression. They may affect lipid metabolism and influence cell membrane dynamics, impacting cell proliferation and survival.

- Case Studies: In vitro studies have demonstrated that compounds with similar structures exhibit IC50 values in the micromolar range against various cancer cell lines such as U2OS (osteosarcoma) and HT29 (colon adenocarcinoma) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Heptenoic Acid Derivative | U2OS | 56 |

| 6-Heptenoic Acid Derivative | HT29 | 32 |

The mechanisms underlying the biological activities of 6-Heptenoic acid derivatives are multifaceted:

- Cell Membrane Interaction: The hydrophobic nature of fatty acids allows them to integrate into lipid bilayers, altering membrane fluidity and permeability.

- Signal Transduction Modulation: These compounds may influence signaling pathways related to apoptosis and inflammation.

- Enzyme Inhibition: Certain fatty acid derivatives act as inhibitors for enzymes involved in lipid metabolism or cancer progression.

Case Studies

A notable study investigated the effects of structurally similar compounds on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester, and how do conflicting methodologies impact yield and purity?

- Methodological Answer : Synthesis typically involves bromination and esterification steps. For example, analogous routes for ethyl esters (e.g., ethyl hept-6-enoate) use ethanol with 4-bromobutanoic acid derivatives under acidic catalysis . However, bromination at the 2-position may require careful control of temperature and stoichiometry to avoid over-bromination. Conflicting reports on solvent systems (e.g., THF vs. DCM) and catalysts (e.g., H₂SO₄ vs. DMAP) suggest systematic optimization via Design of Experiments (DoE) is critical. Evidence from ethyl ester syntheses highlights the importance of anhydrous conditions and inert atmospheres to suppress hydrolysis or oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the ester group (δ ~4.1 ppm for -OCH₂CH₃) and bromine/methyl substitution patterns. Discrepancies in carbonyl (C=O) IR stretches (1700–1750 cm⁻¹) may arise from solvent polarity or keto-enol tautomerism. Mass spectrometry (HRMS) with electrospray ionization (ESI) can verify molecular ions ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be tuned to suppress byproducts like acylation adducts or undesired stereoisomers during synthesis?

- Methodological Answer : Byproduct formation (e.g., acylated hydroxyl groups) can be minimized using sterically hindered bases (e.g., DIPEA) or low-temperature bromination. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) may guide selective bromination. Evidence from alkenamide synthesis shows that selective hydrolysis (NaHCO₃/MeOH) effectively removes acylated impurities .

Q. What role do computational methods play in predicting the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states for bromine displacement, revealing steric effects from the 2-methyl group. Molecular docking studies may predict interactions with enzymes (e.g., esterases), as seen in hyperthermophilic archaeon esterase studies . Software like Gaussian or ORCA aids in visualizing frontier molecular orbitals (HOMO/LUMO) for reaction pathway analysis.

Q. How is this compound utilized in multi-step syntheses of bioactive molecules, such as kinase inhibitors or anti-inflammatory agents?

- Methodological Answer : The α-bromo ketone moiety serves as a precursor for cross-coupling (e.g., Suzuki-Miyaura) or cyclization reactions. For example, analogous ethyl esters are key intermediates in synthesizing thrombin inhibitors via Wittig condensations . The bromine atom also enables late-stage functionalization in drug candidates, as demonstrated in dual thymidylate synthase/dihydrofolate reductase inhibitor syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.